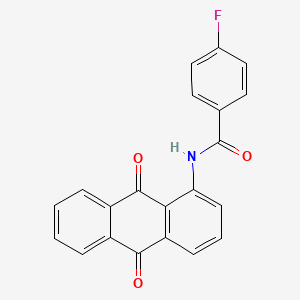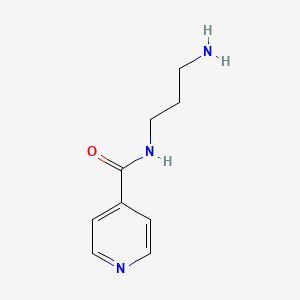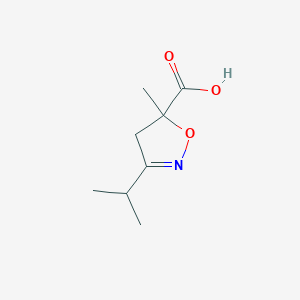![molecular formula C18H12Cl3N5O B2520931 3-(3-chloro-4-methylphenyl)-6-(2,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893932-94-0](/img/structure/B2520931.png)
3-(3-chloro-4-methylphenyl)-6-(2,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(3-chloro-4-methylphenyl)-6-(2,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one" is a derivative of the triazolopyrimidinone family, which is known for its potential biological activities, including antitumor and antiviral properties. The structure of this compound suggests that it may have significant interactions with various biological targets due to the presence of multiple chloro substituents and a triazolopyrimidinone core.
Synthesis Analysis
The synthesis of triazolopyrimidinone derivatives typically involves the cyclization of pyrimidinones with various reagents. For instance, the synthesis of 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones can be achieved by nitrosative cyclization of diamino-pyrimidinones with nitrous acid, followed by regioselective alkylation . Similarly, the synthesis of related compounds, such as 5-substituted 3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones, involves aza-Wittig reactions and subsequent reactions with amines and alcohols . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazolopyrimidinone derivatives is characterized by the presence of a triazolopyrimidinone core, which is a fused heterocyclic system. This core is often substituted with various functional groups that can influence the compound's biological activity. For example, the crystal structure of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was determined by X-ray diffraction, revealing a triclinic system with specific bond angles and distances . This information is crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.
Chemical Reactions Analysis
Triazolopyrimidinone derivatives can undergo various chemical reactions, including alkylation, amination, and heterocyclization. The reactivity of these compounds can be influenced by the substituents present on the core structure. For instance, chlorosulfonation of triazolopyrimidines can lead to substitution at specific positions, and the reactivity towards aldehydes, thioglycolic acid, and amines has been studied . These reactions are important for the functionalization of the core structure and the development of compounds with enhanced biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidinone derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the core structure. The presence of chloro groups, for example, can affect the compound's lipophilicity and its ability to cross cell membranes, which is important for its biological activity. The crystal structure analysis provides insights into the compound's solid-state properties, which are relevant for its formulation and storage .
Scientific Research Applications
Synthesis and Structural Characterization
A novel pyrimidine derivative was synthesized, showcasing the potential of these compounds for structural innovation and analysis, including X-ray diffraction and spectroscopic techniques. This highlights the compound's relevance in material science and chemical synthesis research S. Lahmidi et al., 2019.
Another study focused on the synthesis of pyrano[2,3-d]pyrimidines and triazolopyrimidines, demonstrating the versatility of these compounds in creating diverse chemical structures, which could be essential for developing new materials or chemical entities A. El-Agrody et al., 2001.
Biological Activities
Research on triazolo[4,3-a]pyrimidines and related compounds has identified their potential as antibacterial agents. For example, certain derivatives were synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, indicating the therapeutic potential of these compounds in oncology H. Hafez et al., 2009.
Compounds within this family have also been studied for their antimicrobial properties. The synthesis and evaluation of novel derivatives have shown promising antimicrobial activity, suggesting potential applications in developing new antimicrobial agents Basavapatna N. Prasanna Kumara et al., 2013.
Supramolecular Chemistry
- The study of pyrimidine derivatives for their potential in forming hydrogen-bonded supramolecular assemblies showcases the significance of these compounds in the development of advanced materials with specific properties, such as molecular recognition or self-assembly M. Fonari et al., 2004.
properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3N5O/c1-10-2-5-13(7-14(10)20)26-17-16(23-24-26)18(27)25(9-22-17)8-11-3-4-12(19)6-15(11)21/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIXHTHFFVCDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-methylphenyl)-6-(2,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-chloro-4,6-dimethylpyridine](/img/structure/B2520849.png)


![2-[1-[13-[2-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B2520856.png)

![2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2520860.png)

![tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B2520863.png)



![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520869.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2520870.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2520871.png)